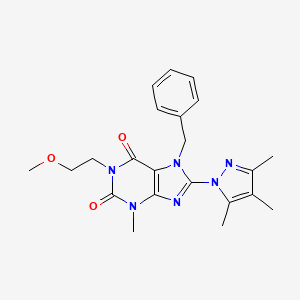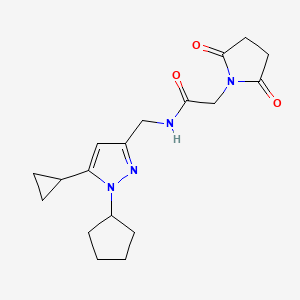
1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one, also known as PAC-1, is a small molecule compound that has gained significant attention in medicinal chemistry due to its potential as an anticancer agent. It is a structural motif of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Synthesis Analysis
The synthesis of imidazolidin-2-ones has been a subject of continuous efforts to develop sustainable and efficient protocols. The most common approaches include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . More recently, the palladium-catalyzed oxidative carbonylation of simple ethylenediamine to imidazolidin-2-one was reported .Molecular Structure Analysis
The molecular weight of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one is 287.363.Chemical Reactions Analysis
Imidazolidin-2-ones and their analogues are important synthetic intermediates that can be transformed into a broad variety of complex structures . They are also useful as chiral auxiliaries for asymmetric transformations .Aplicaciones Científicas De Investigación
a. Drug Design and Development:
Catalytic Strategies
Let’s delve deeper into the catalytic strategies for synthesizing imidazolidin-2-ones:
a. Direct Incorporation of Carbonyl Group:- Achieved by reacting 1,2-diamines with CO₂ using tetramethylphenylguanidine (PhTMG) as a basic promoter and diphenylphosphoryl azide (DPPA) as a dehydrative activator .
Beyond 2018
While this review primarily covers developments from 2010 to 2018, it’s essential to stay updated on recent breakthroughs beyond this timespan.
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(3-phenylazepane-1-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-17-9-11-19(15)16(21)18-10-5-4-8-14(12-18)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXCFJHHHHDTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide](/img/structure/B2442629.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2442630.png)


![9b-(4-chlorophenyl)-1-(3-methoxybenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2442633.png)
![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2442634.png)

![(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2442641.png)
![(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid](/img/no-structure.png)

![4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2442646.png)
![2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442648.png)